molecular formula C17H16N2O2S2 B2985942 2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole CAS No. 672925-44-9

2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole

Cat. No.: B2985942
CAS No.: 672925-44-9
M. Wt: 344.45
InChI Key: LIXYWYGLRUVSSW-UHFFFAOYSA-N
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Description

2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole is a complex organic compound that features a pyrrolidine ring, a benzenesulfonyl group, and a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the benzenesulfonyl group and the benzothiazole moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce various functional groups into the benzothiazole ring, leading to a wide range of derivatives.

Scientific Research Applications

2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Benzothiazole derivatives: Compounds with the benzothiazole moiety but different functional groups attached.

    Benzenesulfonyl derivatives: Compounds with the benzenesulfonyl group but different core structures.

Uniqueness

2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole is unique due to its combination of the pyrrolidine ring, benzenesulfonyl group, and benzothiazole moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-23(21,13-7-2-1-3-8-13)19-12-6-10-15(19)17-18-14-9-4-5-11-16(14)22-17/h1-5,7-9,11,15H,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXYWYGLRUVSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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